molecular formula C11H21NO B8654617 2-[(Diethylamino)methyl]cyclohexanone

2-[(Diethylamino)methyl]cyclohexanone

Cat. No.: B8654617
M. Wt: 183.29 g/mol
InChI Key: LTBLMYLXXFMMIY-UHFFFAOYSA-N
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Description

2-[(Diethylamino)methyl]cyclohexanone is an organic compound with the molecular formula C11H21NO It is a derivative of cyclohexanone, where the ketone group is substituted with a diethylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(Diethylamino)methyl]cyclohexanone can be synthesized through a Mannich reaction, which involves the condensation of cyclohexanone, formaldehyde, and diethylamine. The reaction typically proceeds under acidic conditions, often using hydrochloric acid as a catalyst. The general reaction scheme is as follows:

    Cyclohexanone: reacts with and in the presence of hydrochloric acid.

  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then isolated by extraction and purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Diethylamino)methyl]cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

2-[(Diethylamino)methyl]cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of analgesics and anesthetics.

    Industry: Utilized in the production of fine chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[(Diethylamino)methyl]cyclohexanone involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The ketone group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylamino)methyl]cyclohexanone
  • 2-[(Methylamino)methyl]cyclohexanone
  • 2-[(Ethylamino)methyl]cyclohexanone

Uniqueness

2-[(Diethylamino)methyl]cyclohexanone is unique due to the presence of the diethylamino group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2-(diethylaminomethyl)cyclohexan-1-one

InChI

InChI=1S/C11H21NO/c1-3-12(4-2)9-10-7-5-6-8-11(10)13/h10H,3-9H2,1-2H3

InChI Key

LTBLMYLXXFMMIY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1CCCCC1=O

Origin of Product

United States

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